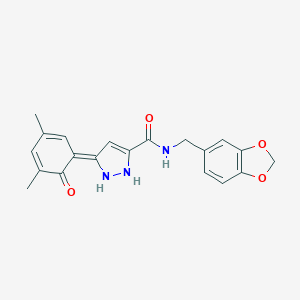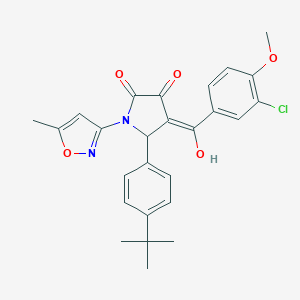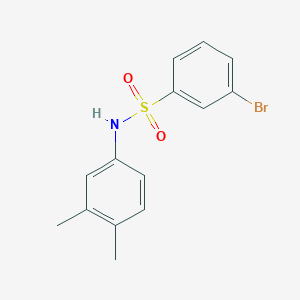![molecular formula C19H14ClN7O2 B265796 8-(4-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265796.png)
8-(4-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it an attractive candidate for research and development.
Mechanism of Action
The mechanism of action of 8-(4-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is not fully understood. However, some studies suggest that the compound may act as a modulator of various signaling pathways in the body. The compound's unique structure and properties make it an attractive candidate for further research in this area.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-(4-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one are not fully understood. However, some studies suggest that the compound may have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 8-(4-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments include its unique structure and properties, which make it an attractive candidate for research in various fields. However, the limitations of using this compound in lab experiments include its complex synthesis process and the limited availability of the compound.
Future Directions
There are several future directions for research on 8-(4-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one. Some of these include:
1. Further exploration of the compound's potential applications in drug discovery.
2. Investigation of the compound's mechanism of action and its potential as a modulator of various signaling pathways in the body.
3. Development of new synthesis methods for the compound to improve its availability.
4. Exploration of the compound's potential applications in material science and catalysis.
Conclusion:
In conclusion, 8-(4-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a novel compound with unique structure and properties that make it an attractive candidate for research in various fields. Further research is needed to fully understand the compound's potential applications and mechanism of action.
Synthesis Methods
The synthesis of 8-(4-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a complex process that involves multiple steps. One of the most commonly used methods for synthesizing this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde and an amine to form a cyclic imine, which is subsequently reduced to the desired compound.
Scientific Research Applications
The unique structure and properties of 8-(4-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one make it an attractive candidate for research in various fields. Some of the potential applications of this compound include:
1. Drug Discovery: The compound's unique structure and properties make it an attractive candidate for drug discovery. Researchers are exploring the potential of this compound in the development of new drugs for the treatment of various diseases.
2. Material Science: The compound's unique properties make it an attractive candidate for the development of new materials with improved properties. Researchers are exploring the potential of this compound in the development of new materials for various applications.
3. Catalysis: The compound's unique structure and properties make it an attractive candidate for catalytic applications. Researchers are exploring the potential of this compound in the development of new catalysts for various reactions.
properties
Product Name |
8-(4-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
|---|---|
Molecular Formula |
C19H14ClN7O2 |
Molecular Weight |
407.8 g/mol |
IUPAC Name |
8-(4-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C19H14ClN7O2/c1-29-13-8-4-10(5-9-13)15-14-16(18(28)23-22-15)21-19-24-25-26-27(19)17(14)11-2-6-12(20)7-3-11/h2-9,17,25-26H,1H3 |
InChI Key |
LHIVBHXZGYRQNW-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)Cl |
SMILES |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B265715.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B265720.png)



![2-{4-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one](/img/structure/B265735.png)
![3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B265739.png)





![4-{2-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B265749.png)
![10-(4-ethoxyphenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265779.png)